2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride

Description

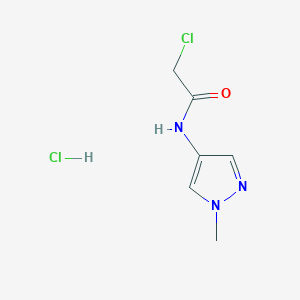

2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride is a halogenated acetamide derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and an acetamide moiety at the 4-position.

Properties

IUPAC Name |

2-chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O.ClH/c1-10-4-5(3-8-10)9-6(11)2-7;/h3-4H,2H2,1H3,(H,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEHEVOPLNGWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride typically involves the reaction of 1-methylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Dichloromethane, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives, including 2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride, as anticancer agents. Pyrazole compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : The compound demonstrated notable activity against MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) cell lines with reported GI50 values indicating effective growth inhibition .

- Mechanism of Action : The mechanism involves the inhibition of specific kinases associated with cancer proliferation, making it a candidate for further development in targeted cancer therapies .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated:

- In Vivo Studies : Compounds similar to this have shown efficacy in reducing inflammation in animal models, particularly through mechanisms that involve the inhibition of pro-inflammatory cytokines .

- Structure-Activity Relationships : Modifications to the pyrazole ring and substituents on the acetamide group have been correlated with enhanced anti-inflammatory activity, suggesting a promising avenue for drug design .

The biological activity of this compound extends beyond anticancer and anti-inflammatory effects:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens:

- Activity Against Bacteria and Fungi : In vitro studies have demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans, with structure-activity relationship analyses revealing that specific modifications enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives, including the target compound, against multiple cancer cell lines. The findings indicated that structural modifications significantly impacted cytotoxicity and selectivity towards specific cancer types, paving the way for further exploration of these compounds in clinical settings .

Case Study 2: Anti-inflammatory Mechanism

In a comparative study examining various pyrazole derivatives for anti-inflammatory activity, it was found that compounds with specific substitutions exhibited superior efficacy in reducing inflammation markers in vivo. This study emphasizes the potential therapeutic applications of this compound in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Pyrazole Ring Modifications

- Compound 3b (5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide): Substituents: Dual chloro and cyano groups on the pyrazole ring. Impact: Increased molecular weight (437.1 g/mol) and higher melting point (171–172°C) compared to non-halogenated analogs.

- Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) :

Amide Nitrogen Modifications

- 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride :

- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Substituents: Dichlorophenyl and dihydropyrazole moieties.

Key Observations :

- Yields for pyrazole-acetamide derivatives typically range from 62% to 71%, influenced by electron-withdrawing substituents (e.g., fluoro, cyano) that stabilize intermediates .

- The absence of data for the target compound highlights the need for further experimental characterization.

Biological Activity

2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a chloroacetamide moiety and a methyl-substituted pyrazole ring, which are known to enhance its pharmacological properties. This article explores the biological activities associated with this compound, including its anticancer and antimicrobial properties, as well as its potential mechanisms of action.

- Molecular Formula : C₈H₁₁ClN₄O₂

- Molecular Weight : 230.65 g/mol

This compound features a chloroacetamide functional group, which is reactive and can undergo nucleophilic substitution reactions. The pyrazole ring contributes to the compound's diverse biological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been tested against various cancer cell lines, showing effective cytotoxicity. For instance, studies have demonstrated that similar pyrazole derivatives have IC50 values in the micromolar range against several cancer types:

The compound's mechanism of action may involve interaction with specific receptors or enzymes involved in cancer pathways, potentially leading to targeted therapies.

Antimicrobial Activity

The antimicrobial activity of this compound has also been evaluated, revealing effectiveness against various bacterial strains. A study assessed its antibacterial properties using standard strains:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| E. coli (ATCC 25922) | 30 | |

| Pseudomonas aeruginosa (ATCC 27853) | 35 | |

| Staphylococcus aureus (ATCC 25923) | 36 |

These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound. For example:

- Study on Pyrazole Derivatives : A review highlighted recent advancements in drug design involving pyrazole derivatives as anticancer agents. The study emphasized their potential due to structural modifications that enhance biological activity .

- Antimicrobial Screening : A comprehensive screening of chloroacetamides indicated excellent antibacterial and antifungal activity across various strains, reinforcing the therapeutic potential of compounds like this compound .

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in disease progression, such as:

- Enzyme Inhibition : Potential inhibition of kinases or other enzymes crucial for cancer cell proliferation.

- Receptor Interaction : Binding to specific receptors that modulate cellular responses in cancer and inflammation pathways.

Understanding these interactions at a molecular level could lead to optimized pharmacological profiles and reduced side effects .

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-N-(1-methylpyrazol-4-yl)acetamide hydrochloride?

Methodological Answer:

The synthesis typically involves reacting 1-methylpyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is conducted in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Purification is achieved via recrystallization or column chromatography . For the hydrochloride salt, the free base is treated with HCl gas or concentrated HCl in a solvent like ethanol.

Key Parameters:

| Parameter | Typical Conditions |

|---|---|

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0–25°C (ambient) |

| Purification | Recrystallization (ethanol/water) |

Advanced: How do variations in reaction solvents or bases influence reaction kinetics and product purity?

Methodological Answer:

Solvent polarity impacts nucleophilicity of the pyrazole nitrogen. For example, dichloromethane (low polarity) may slow the reaction compared to THF or acetonitrile. Alternative bases (e.g., DMAP or NaHCO₃) can alter reaction rates and byproduct profiles. Triethylamine is preferred due to its efficacy in HCl scavenging, but excess base may lead to side reactions (e.g., hydrolysis of chloroacetamide). Advanced optimization involves DoE (Design of Experiments) to map solvent/base interactions on yield and purity .

Example Data Contradiction:

reports dichloromethane as optimal, while other studies suggest acetonitrile improves solubility of intermediates. Resolution requires kinetic studies (e.g., monitoring via HPLC) to assess solvent effects on intermediate stability .

Basic: What spectroscopic techniques are used to characterize this compound and its intermediates?

Methodological Answer:

- NMR: ¹H/¹³C NMR confirms substitution on the pyrazole ring (e.g., methyl group at N1, acetamide at C4). Key signals: ~2.5 ppm (N–CH₃), ~4.2 ppm (Cl–CH₂–CO) .

- IR: Amide C=O stretch (~1650 cm⁻¹), N–H bend (~1550 cm⁻¹).

- Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₇H₁₀ClN₃O: 188.05).

Validation: Compare with PubChem or CAS data for spectral matching .

Advanced: How can researchers address low yields in nucleophilic substitution reactions involving the chloroacetamide group?

Methodological Answer:

Low yields often stem from competing hydrolysis or poor nucleophile reactivity. Strategies include:

- Microwave-assisted synthesis: Reduces reaction time, minimizing hydrolysis .

- Phase-transfer catalysts: Enhances nucleophile solubility (e.g., tetrabutylammonium bromide) .

- Protecting groups: Temporarily shield reactive sites (e.g., silylation of pyrazole NH) .

Case Study: Substitution with amines requires anhydrous conditions; trace water hydrolyzes chloroacetamide to glycolic acid derivatives, detectable via TLC .

Advanced: How do structural modifications (e.g., hydrochloride salt vs. free base) impact solubility and bioactivity?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for in vitro assays. However, crystallization habits (e.g., polymorphs) affect dissolution rates. Comparative studies:

- Solubility Testing: Shake-flask method in buffers (pH 1–7.4).

- Bioactivity: Salt forms may alter membrane permeability (e.g., logP differences).

Data Conflict Resolution: Discrepancies in reported solubility (e.g., free base vs. salt) require X-ray crystallography to assess counterion packing effects .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

- Proteomics: Acts as a covalent modifier of cysteine residues in proteins, enabling activity-based profiling .

- Medicinal Chemistry: Serves as a precursor for antimalarial or antiparasitic agents via functionalization of the acetamide group .

Validation: Bioassays (e.g., Plasmodium falciparum IC₅₀) confirm derivative activity .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms (e.g., SN1 vs. SN2 pathways)?

Methodological Answer:

Mechanistic studies employ:

- Kinetic Isotope Effects (KIE): Distinguish between SN1 (solvent-dependent) and SN2 (concerted) pathways.

- Stereochemical Probes: Use chiral chloroacetamide derivatives to assess inversion/retention of configuration .

Case Study: suggests an SN2 mechanism due to primary kinetic isotope effects (kH/kD > 1.0), while competing hydrolysis suggests partial SN1 character under acidic conditions .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity: Acute toxicity data (LD₅₀) from zebrafish assays suggest moderate hazard (e.g., EC₅₀ = 50 µM).

- Handling: Use fume hoods; PPE (gloves, goggles) required. Hydrochloride salt may emit HCl vapor upon heating .

Advanced: What computational methods aid in predicting the compound’s reactivity or binding modes?

Methodological Answer:

- DFT Calculations: Predict electrophilic sites (e.g., chloroacetamide’s α-carbon) using Gaussian09 with B3LYP/6-31G* basis set.

- Molecular Docking: AutoDock Vina screens derivatives against target proteins (e.g., PfDHFR for antimalarial activity) .

Validation: Compare computed vs. experimental reaction barriers (e.g., ΔG‡ for substitution) .

Data Contradiction: How to address conflicting reports on the compound’s stability under varying pH conditions?

Methodological Answer:

Stability studies using:

- Forced Degradation: Expose to pH 1–13 buffers at 40°C, monitor via UPLC.

- Kinetic Modeling: Arrhenius plots predict shelf-life. Hydrolysis dominates above pH 7, forming glycolic acid derivatives .

Resolution: Contradictions arise from salt vs. free base stability; hydrochloride salt is more stable in acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.